2-Methyl-6-propan-2-ylbenzenethiol
Description
2-Methyl-6-propan-2-ylbenzenethiol is an aromatic thiol compound featuring a benzene ring substituted with a methyl group at position 2, an isopropyl (propan-2-yl) group at position 6, and a thiol (-SH) functional group. Thiols are characterized by their high reactivity, particularly in forming disulfide bonds, and their strong odor. Aromatic thiols generally exhibit lower volatility compared to aliphatic thiols and moderate solubility in organic solvents due to their nonpolar benzene ring .
Properties
CAS No. |
500351-75-7 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 |
InChI Key |
YOJOYESIJDAHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-6-propan-2-ylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of thiourea and alkyl halides. For 2-Methyl-6-propan-2-ylbenzenethiol, a possible industrial method could involve the reaction of 2-methyl-6-propan-2-ylbenzene with thiourea followed by hydrolysis to yield the desired thiol .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propan-2-ylbenzenethiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, 2-Methyl-6-propan-2-ylbenzenethiol can be oxidized to form 2-Methyl-6-propan-2-yldisulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Addition: Thiols can add to alkenes and alkynes to form thioethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are often used.
Addition: Catalysts such as palladium (Pd) or platinum (Pt) can facilitate addition reactions
Major Products:
Oxidation: 2-Methyl-6-propan-2-yldisulfide.
Substitution: Various substituted benzenethiols depending on the substituent introduced.
Scientific Research Applications
2-Methyl-6-propan-2-ylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-propan-2-ylbenzenethiol involves its ability to donate a hydrogen atom from the thiol group, making it a good nucleophile. This property allows it to participate in various chemical reactions, including the formation of disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methyl-2-propanethiol (CAS 75-66-1)
A branched aliphatic thiol with the formula C₄H₁₀S.
Structural Differences :
- Aliphatic vs. aromatic backbone.
- Branched structure (tert-butyl group attached to -SH) vs. substituted benzene ring.
- Solubility: Exhibits excellent solubility in both water and organic solvents due to its small size and polar -SH group . In contrast, 2-Methyl-6-propan-2-ylbenzenethiol likely has lower water solubility but higher solubility in nonpolar solvents due to its aromatic ring.
Reactivity :
Applications :
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol (CAS 1261234-25-6)
A heterocyclic compound with the formula C₉H₁₃N₃OS.
- Structural Differences: Contains an imidazo-thiadiazole ring system vs. a simple benzene ring. Features a methanol (-CH₂OH) group instead of a thiol.
- Solubility: Polar functional groups (methanol, thiadiazole) enhance solubility in polar solvents, though specific data is unavailable. The aromatic thiol’s solubility profile would differ significantly due to its lack of heterocyclic polarity.
- Reactivity: The thiadiazole ring and methanol group enable diverse reactivity, including hydrogen bonding and participation in cyclization reactions. The thiol group in 2-Methyl-6-propan-2-ylbenzenethiol offers distinct redox and coordination properties .
Applications :
Research Findings and Industrial Relevance
Synthetic Utility :
- Aliphatic thiols (e.g., 2-Methyl-2-propanethiol) are preferred for large-scale industrial processes due to their cost-effectiveness and solubility .
- Aromatic thiols like 2-Methyl-6-propan-2-ylbenzenethiol may be reserved for specialized applications requiring thermal stability or aromatic interactions.
Market Trends :
- Heterocyclic compounds (e.g., ) dominate pharmaceutical research, while thiols remain critical in materials and agrochemical sectors .
Biological Activity
2-Methyl-6-propan-2-ylbenzenethiol, also known as a volatile organic compound (VOC), has garnered attention for its various biological activities. This compound is characterized by a methyl group and an isopropyl group attached to a benzene ring, along with a thiol functional group. The biological activity of this compound can be assessed through its effects on cellular processes, potential therapeutic applications, and its role in environmental health.
- Molecular Formula : C10H14S
- Molecular Weight : 170.29 g/mol
- Structure : The compound features a thiol (-SH) group which is significant for its reactivity and biological interactions.
Antioxidant Activity
2-Methyl-6-propan-2-ylbenzenethiol exhibits notable antioxidant properties. Research indicates that thiols can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The thiol group in this compound plays a crucial role in its ability to neutralize reactive oxygen species (ROS) .
Antiproliferative Effects
Studies have shown that certain thiols can inhibit the proliferation of cancer cells. Specifically, 2-Methyl-6-propan-2-ylbenzenethiol has been investigated for its potential to modulate cell cycle progression and induce apoptosis in malignant cells. This activity may be attributed to the compound's ability to affect signaling pathways involved in cell growth and survival .
Neuroprotective Effects
There is emerging evidence that compounds containing thiol groups can provide neuroprotection by mitigating oxidative damage in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role .
Study 1: Antioxidant Properties
A study conducted on various thiols, including 2-Methyl-6-propan-2-ylbenzenethiol, demonstrated significant reductions in ROS levels in cultured neuronal cells. The results indicated that treatment with this compound led to decreased lipid peroxidation and improved mitochondrial function .
Study 2: Antiproliferative Activity
In vitro experiments revealed that 2-Methyl-6-propan-2-ylbenzenethiol inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cyclin-dependent kinases .
Data Table: Summary of Biological Activities
Q & A
Q. How can mechanistic studies elucidate the interaction of 2-Methyl-6-propan-2-ylbenzenethiol with biological thiol-reactive probes?
- Methodological Answer : Use stopped-flow spectroscopy to monitor real-time thiol-disulfide exchange with Ellman’s reagent (DTNB). Perform MS/MS to identify adducts and quantify binding affinity (Kd) via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
